molecular formula C7H2BrF4NO2 B1526716 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene CAS No. 932374-77-1

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B1526716
M. Wt: 287.99 g/mol
InChI Key: CYKDDFAZCMOGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2BrF4NO2 . It has a molecular weight of 288 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene consists of a benzene ring substituted with bromo, fluoro, nitro, and trifluoromethyl groups . The InChI code for this compound is 1S/C7H2BrF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 288 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, and others were not found in the sources I retrieved.

Scientific Research Applications

Organometallic Synthesis

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene is a versatile starting material in organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated its use in the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, which facilitates various synthetically useful reactions with organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Nucleophilic Aromatic Substitution

Ajenjo et al. (2016) synthesized 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound structurally similar to 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, demonstrating its potential for nucleophilic aromatic substitution. This process allows for the generation of novel benzenes with varying substitution patterns, highlighting its applicability in chemical synthesis (Ajenjo et al., 2016).

Antimicrobial Properties

In the field of medicinal chemistry, compounds similar to 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene have been synthesized with various substitutions on the benzene ring, including fluoro, bromo, and nitro groups. These compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, as shown in the study by Liaras et al. (2011). This suggests potential applications in developing new antimicrobial agents (Liaras et al., 2011).

Derivatization Reagent in Analytical Chemistry

Jastrzębska et al. (2016) explored the use of a structurally related compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, as a derivatization reagent for biogenic amines in wines. This application demonstrates the potential of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene in analytical chemistry, particularly in food quality control and safety (Jastrzębska et al., 2016).

Fluoro-Nitro Compound Research

Research in fluoro-nitro compounds, like 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, has been conducted to understand their reactions and applications. Baum et al. (1966) investigated the reactions of similar fluoro-nitro compounds, contributing to the knowledge base of these compounds' chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Baum et al., 1966).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . These hazard statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDDFAZCMOGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223839
Record name 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene

CAS RN

932374-77-1
Record name 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932374-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-bromo-4-fluorotrifluoromethylbenzene (33.7 g, 0.1387 mol) in sulfuric acid (98%, 34 mL) at 5° C. under nitrogen is added dropwise a mixture of sulfuric acid (98%, 10.1 mL) with fuming nitric acid (6.7 mL). The mixture is warmed up to room temperature for 2 hours and cooled down to 5° C. before adding water (60 mL). The resulting mixture is extracted twice with ethyl acetate (10 mL). The combined organic phases are washed with a saturated solution of sodium hydrogencarbonate (60 mL), water (60 mL) and dried over sodium sulfate. Concentration affords the title compound as a yellow solid (37.1 g, 92.9%)
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Quantity
10.1 mL
Type
solvent
Reaction Step Three
Yield
92.9%

Synthesis routes and methods II

Procedure details

A stirred solution of 2-bromo-4-fluorobenzotrifluoride (1.0 g, 4.1 mmole) in concentrated sulphuric acid (10 ml) at 0° C. was treated portionwise with KNO3 (0.46 g, 4.6 mmole) and maintained at 0° C. for 0.5 hr before warming to room temp. over 2 hr. The mixture was added to well stirred ice/water (100 ml) and then extracted with ethyl acetate. The extract was dried and concentrated under vacuum to afford the title compound as a yellow solid (1.2 g, 100%). 1H NMR (400 MHz, CDCl3) δ: 7.75 (1H, d), 8.45 (1H, d).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 4
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene

Citations

For This Compound
1
Citations
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.